cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid
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Overview
Description
cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid: is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for efficient and high-yield production. The choice of resin and protecting groups is crucial to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming peptide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Carboxylic acids or activated esters such as N-hydroxysuccinimide esters are used for peptide bond formation.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amine.
Substitution: Formation of peptide bonds results in the synthesis of peptides or proteins.
Scientific Research Applications
cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents . The compound is also used in the development of peptide-based hydrogels for biomedical applications, such as drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group, which can then participate in further reactions . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins .
Comparison with Similar Compounds
- N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
- N-Fmoc-piperidine-2-carboxylic acid
- N-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Comparison: cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly suitable for certain peptide synthesis applications where other similar compounds may not be as effective . The presence of the cyclohexene ring in its structure also imparts specific conformational constraints that can influence the properties of the resulting peptides .
Properties
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,6-10,12,18-20H,5,11,13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYJADWWVDSUOQ-AZUAARDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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